molecular formula C13H18ClN3 B12221283 2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12221283
M. Wt: 251.75 g/mol
InChI Key: SDXRXOAVMDUWAI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethyl-3-pyrazoline with 2-phenylethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenylethyl groups enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

2,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-10-15-16(2)13(11)14-9-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H

InChI Key

SDXRXOAVMDUWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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